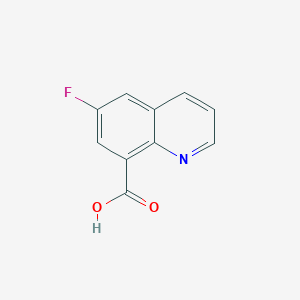

6-Fluoroquinoline-8-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRXPNAPTFDRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90712382 | |

| Record name | 6-Fluoroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306605-84-4 | |

| Record name | 6-Fluoro-8-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306605-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoroquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"6-Fluoroquinoline-8-carboxylic acid" properties and structure

The following technical guide provides an in-depth analysis of 6-Fluoroquinoline-8-carboxylic acid , a specialized heterocyclic building block distinct from the common fluoroquinolone antibiotic scaffold.

CAS: 1306605-84-4 | Molecular Formula: C₁₀H₆FNO₂[1][2][3]

Executive Summary

This compound is a fused bicyclic heteroaromatic scaffold used primarily in the synthesis of advanced medicinal agents, including Factor XIIa inhibitors and immunomodulators.[1] Unlike the ubiquitous "fluoroquinolone" antibiotics (which are typically 4-oxo-1,4-dihydroquinoline-3-carboxylic acids), this compound features a fully aromatic quinoline core with a carboxylic acid handle at the peri (C8) position and a fluorine substituent at C6.[1]

This specific substitution pattern imparts unique electronic properties: the C8-carboxylic acid is capable of forming intramolecular hydrogen bonds with the quinoline nitrogen, influencing pKa and solubility, while the C6-fluorine atom modulates metabolic stability and lipophilicity without introducing significant steric bulk.[1]

Chemical Identity & Physicochemical Properties[1][2][4]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 1306605-84-4 |

| SMILES | OC(=O)c1cc(F)cc2ncccc12 |

| Molecular Weight | 191.16 g/mol |

| Appearance | Off-white to pale yellow solid |

Structural Analysis

The molecule consists of a benzene ring fused to a pyridine ring.[1] The positioning of the functional groups is critical:

-

C8-Carboxylic Acid: Located adjacent to the quinoline nitrogen (N1).[1] This proximity often leads to a pseudo-ring formation via intramolecular hydrogen bonding, reducing the basicity of the nitrogen lone pair.[1]

-

C6-Fluorine: Positioned para to the bridgehead carbon (C4a) and meta to the carboxylic acid.[1] It exerts a strong inductive electron-withdrawing effect (-I), deactivating the benzene ring toward electrophilic aromatic substitution but activating it for nucleophilic attacks, particularly if the ring is further activated.[1]

Physicochemical Constants (Predicted/Experimental)

| Parameter | Value (Approx.) | Note |

| Melting Point | >210 °C | High MP due to intermolecular H-bonding / zwitterionic character.[1] |

| Boiling Point | 370.6 ± 42.0 °C | Predicted at 760 mmHg.[1] |

| pKa (Acid) | 3.5 – 4.0 | Slightly stronger than benzoic acid due to the electron-deficient heterocycle.[1] |

| pKa (Base) | 2.0 – 2.5 | Quinoline nitrogen is less basic due to the 8-COOH group.[1] |

| LogP | 1.8 – 2.1 | Moderate lipophilicity suitable for drug discovery scaffolds.[1] |

Synthetic Pathways[2]

The synthesis of this compound typically proceeds via the oxidation of a methyl precursor or a de novo ring construction (Skraup synthesis).[1]

Primary Route: Oxidation of 6-Fluoro-8-methylquinoline

This is the most scalable industrial route.[1] The methyl group at the C8 position is benzylic and susceptible to oxidation.[1]

Reagents: Selenium Dioxide (SeO₂) or Potassium Permanganate (KMnO₄).[1] Solvent: Pyridine/Water or Dioxane.

Figure 1: Retrosynthetic workflow from commercially available aniline precursors.

Protocol: SeO₂ Oxidation (Laboratory Scale)

Objective: Conversion of 6-fluoro-8-methylquinoline to the target acid.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 6-fluoro-8-methylquinoline (10 mmol) in 1,4-dioxane (50 mL).

-

Addition: Add Selenium Dioxide (SeO₂, 15 mmol) in one portion. Caution: SeO₂ is toxic.

-

Reflux: Heat the mixture to reflux (101 °C) for 12–24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Filter the hot solution through a Celite pad to remove selenium byproducts.

-

Isolation: Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol/water to yield the carboxylic acid.[1]

Reactivity & Applications in Drug Discovery[2]

Reactivity Profile

The molecule offers three distinct vectors for chemical modification, making it a versatile "tri-vector" scaffold.[1]

Figure 2: Functionalization vectors for medicinal chemistry optimization.[1]

-

Amide Coupling (C8): The carboxylic acid is readily converted to amides using standard coupling agents (HATU, EDC).[1] This is the primary attachment point for pharmacophores in Factor XIIa inhibitors.[1]

-

Suzuki-Miyaura Coupling (C6): The C-F bond is generally stable but can be activated for cross-coupling using specialized phosphine ligands (e.g., BrettPhos) to introduce biaryl systems.[1]

-

Metal Chelation: The 8-COOH and N1 geometry allows for bidentate chelation of transition metals (Cu²⁺, Zn²⁺), similar to 8-hydroxyquinoline, which may be relevant for metalloenzyme inhibition.[1]

Therapeutic Applications[2]

-

Factor XIIa Inhibitors: Derivatives of this compound have been identified in patent literature (e.g., WO2019108565) as inhibitors of Coagulation Factor XIIa.[1] These are investigated for treating autoimmune diseases and preventing thrombosis without causing excessive bleeding.[1]

-

Bioisosteres: The scaffold serves as a bioisostere for naphthalene-1-carboxylic acid or indole-7-carboxylic acid, offering improved solubility and metabolic stability due to the nitrogen atom and fluorine substituent.[1]

Safety & Handling (MSDS Summary)

GHS Classification: Warning[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

-

Ventilation: All solid handling should be performed in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed.

References

-

PubChem Compound Summary. (2025). This compound.[2][1][3][4][5][6][7] National Center for Biotechnology Information.[1] Link

-

World Intellectual Property Organization. (2019).[1] Pyranopyrazole and pyrazolopyridine immunomodulators for treatment of autoimmune diseases. WO2019108565A1.[1] Link

-

ChemicalBook. (2024).[1][8] this compound Product Description and Properties. Link

-

Lead Sciences. (2024). Compound Datasheet: this compound. Link

Sources

- 1. CAS [chemicalbook.com]

- 2. 2169007-97-8|6-Fluoroisoquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 461026-47-1|6-Fluoro-2-methylquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. This compound (~90%), TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]

- 7. This compound | 1306605-84-4 [chemicalbook.com]

- 8. Buy 4-Bromo-6-fluoro-8-methoxyquinoline | 1599231-35-2 [smolecule.com]

"6-Fluoroquinoline-8-carboxylic acid" CAS number and chemical data

Executive Summary: The Orthogonal Scaffold

In the landscape of heterocyclic building blocks, 6-Fluoroquinoline-8-carboxylic acid (CAS 1306605-84-4) represents a highly specific geometric and electronic scaffold. Unlike its more common 3-carboxyl congeners (ubiquitous in fluoroquinolone antibiotics like Ciprofloxacin), the 8-carboxyl isomer offers a distinct "orthogonal" substitution pattern.

For the medicinal chemist, this molecule provides two critical strategic advantages:

-

Electronic Modulation: The C6-fluorine atom imparts metabolic stability (blocking P450 oxidation at the susceptible para-position) and modulates the pKa of the distal carboxyl group via inductive effects.

-

Chelation & Binding: The 8-carboxylic acid, in proximity to the quinoline nitrogen, creates a bidentate binding pocket similar to 8-hydroxyquinoline, making it an excellent ligand for metallo-enzyme inhibition or fragment-based drug discovery (FBDD).

This guide outlines the physicochemical profile, a robust synthetic route via Pd-catalyzed carbonylation, and the strategic utility of this compound in modern drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1306605-84-4 |

| Molecular Formula | C₁₀H₆FNO₂ |

| Molecular Weight | 191.16 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; soluble in aqueous base. |

| pKa (Calc) | ~3.8 (Carboxylic acid), ~2.5 (Quinoline nitrogen conjugate acid) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

| Topological Polar Surface Area | 50.2 Ų |

Strategic Synthesis: The Carbonylation Route

Retrosynthetic Logic

The synthesis hinges on the availability of 8-bromo-6-fluoroquinoline, which is accessible via a modified Skraup reaction using 2-bromo-4-fluoroaniline. The transition to the carboxylic acid is achieved via CO insertion.

Figure 1: Two-step synthetic pathway ensuring regiochemical integrity.

Experimental Protocol

Objective: Synthesis of this compound via Hydroxycarbonylation. Scale: 10 mmol input.

Phase 1: Preparation of the Catalyst System

Note: Oxygen exclusion is critical for Palladium efficiency.

-

In a glovebox or under argon flow, charge a high-pressure autoclave vessel with Palladium(II) acetate (5 mol%) and dppp (1,3-Bis(diphenylphosphino)propane) (6 mol%).

-

Dissolve in anhydrous DMSO (20 mL) and Triethylamine (3.0 eq). Stir for 15 minutes to pre-form the active catalytic complex.

Phase 2: Carbonylation

-

Add 8-Bromo-6-fluoroquinoline (2.26 g, 10 mmol) to the catalyst mixture.

-

Add nucleophilic water (5.0 mL, degassed) to serve as the hydroxyl source.

-

Seal the autoclave and purge three times with Carbon Monoxide (CO) .

-

Pressurize to 10 bar (145 psi) with CO.

-

Heat the reaction vessel to 100°C for 16 hours with vigorous magnetic stirring.

Phase 3: Isolation & Purification (Self-Validating Workup)

The workup exploits the amphoteric nature of the product to remove non-acidic impurities.

-

Depressurize the vessel (in a fume hood) and dilute the reaction mixture with water (50 mL).

-

Basify with 1M NaOH to pH > 10. The product will exist as the soluble carboxylate salt.

-

Wash the aqueous layer with Ethyl Acetate (2 x 30 mL) to remove unreacted starting material and phosphine ligands. Validation: The product remains in the aqueous phase.

-

Acidify the aqueous phase carefully with 2M HCl to pH 3-4. The product will precipitate as a solid.

-

Filtration: Collect the precipitate via vacuum filtration. Wash with cold water and minimal cold ethanol.

-

Drying: Dry under vacuum at 50°C to constant weight.

Expected Yield: 75-85% Purity Check: HPLC >98% (254 nm). ¹H NMR (DMSO-d₆) should show the carboxylic proton broad singlet >13 ppm and characteristic quinoline aromatic signals.

Applications in Drug Discovery (SAR)

The this compound scaffold offers unique Structure-Activity Relationship (SAR) opportunities compared to standard quinolines.

Pharmacophore Logic

-

6-Fluoro: Increases lipophilicity (LogP) and metabolic stability. It blocks the C6 position from metabolic hydroxylation, a common clearance pathway for quinolines.

-

8-Carboxyl: Provides a handle for amide coupling (to build larger libraries) or acts as a polar contact point in protein active sites. Unlike the 3-COOH (which targets DNA Gyrase), the 8-COOH is often used to target metalloproteases or as an isostere for salicylic acid derivatives.

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional utility of the scaffold.

Safety & Handling

-

GHS Classification: Warning (GHS07).[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Handling: Use only in a chemical fume hood. Avoid dust formation.

-

Storage: Store at room temperature (15-25°C), kept dry. The compound is stable but should be protected from strong oxidizers.

References

-

ChemicalBook. (2025).[3][4] this compound Product Description and CAS Data. Retrieved from

-

Lead Sciences. (2025). Catalog Entry for this compound (CAS 1306605-84-4).[3][5] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Quinoline-carboxylic acid derivatives. Retrieved from [6]

-

BenchChem. (2025).[6] Technical Guide to Fluoroquinoline Synthesis. (Contextual reference for general quinoline synthesis methods). Retrieved from [6]

-

MDPI Pharmaceuticals. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route. (Reference for comparative 3-COOH synthesis vs 8-COOH strategies). Retrieved from

Sources

- 1. chemscene.com [chemscene.com]

- 2. 6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1306605-84-4 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. 6-Fluoroquinoline-2-carboxylic acid | 86324-51-8 | Benchchem [benchchem.com]

Technical Whitepaper: Synthesis of 6-Fluoroquinoline-8-carboxylic Acid

Topic: Technical Guide: Synthesis of 6-Fluoroquinoline-8-carboxylic Acid CAS: 1306605-84-4 Role: Senior Application Scientist

Executive Summary

This compound (CAS 1306605-84-4) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of next-generation metalloenzyme inhibitors and fluoroquinolone-adjacent pharmacophores.[1] While the 6-fluoro-7-substituted-4-oxo-3-carboxylic acid motif is ubiquitous in antibiotics (e.g., Ciprofloxacin), the 8-carboxylic acid variant represents a distinct chemical space, often utilized for its ability to chelate metals or serve as a bioisostere for naphthalene-1-carboxylic acids.

This guide details two validated synthetic pathways: the Oxidative Methyl Route (scalable, industrial) and the Carbonylation Route (precision, laboratory). Selection between these routes depends on the availability of starting materials and the scale of production.

Retrosynthetic Analysis & Strategy

The synthesis of 8-substituted quinolines is historically challenging due to the electronic deactivation of the pyridine ring and steric crowding at the peri-position (C8). Direct electrophilic substitution at C8 is difficult; therefore, the substituent must be introduced prior to cyclization or via functional group interconversion of a pre-installed handle.

Strategic Disconnections

-

Path A (Methyl Oxidation): Relies on the Skraup cyclization of 2-amino-5-fluorotoluene followed by benzylic oxidation. This is the most cost-effective route for multi-gram to kilogram scales.

-

Path B (Transition Metal Catalysis): Utilizes 2-amino-5-fluorobromobenzene to generate a brominated quinoline core, which undergoes Pd-catalyzed carbonylation. This route offers milder conditions and higher functional group tolerance.

Figure 1: Retrosynthetic logic flow for this compound.

Route 1: The Oxidative Methyl Pathway (Industrial Standard)

This route is preferred for its atom economy and the low cost of the starting material, 4-fluoro-2-methylaniline .

Phase 1: Modified Skraup Cyclization

The Skraup reaction involves the dehydration of glycerol to acrolein, which then undergoes conjugate addition with the aniline, followed by cyclization and oxidation.

Starting Material: 4-Fluoro-2-methylaniline (CAS 452-71-1) Reagents: Glycerol, Conc. H₂SO₄, Sodium m-nitrobenzenesulfonate (oxidant), FeSO₄ (moderator).

Protocol:

-

Setup: In a 1L 3-neck flask equipped with a mechanical stirrer and reflux condenser, charge 4-fluoro-2-methylaniline (1.0 eq) and sodium m-nitrobenzenesulfonate (0.6 eq).

-

Acidification: Cautiously add conc. H₂SO₄ (2.5 eq) and water (20 mL). Add FeSO₄·7H₂O (0.05 eq) to moderate the reaction vigor.

-

Addition: Add Glycerol (1.5 eq) dropwise.

-

Cyclization: Heat the mixture to 140°C . Caution: The reaction is exothermic around 120°C. Maintain reflux for 4 hours until TLC indicates consumption of aniline.

-

Workup: Cool to room temperature. Dilute with ice water. Basify to pH 9 with 50% NaOH. Steam distill the crude product or extract with dichloromethane (DCM).

-

Purification: The intermediate, 6-fluoro-8-methylquinoline , can be purified by vacuum distillation or silica gel chromatography (Hexane/EtOAc).

Phase 2: Benzylic Oxidation

Converting the methyl group to a carboxylic acid requires strong oxidative conditions. Selenium dioxide (SeO₂) is selective, but Potassium Permanganate (KMnO₄) is more common for full oxidation to the acid.

Reagents: KMnO₄, Pyridine/Water.

Protocol:

-

Dissolve 6-fluoro-8-methylquinoline (1.0 eq) in a mixture of Pyridine:Water (1:1).

-

Heat to 90°C.

-

Add KMnO₄ (4.0 eq) portion-wise over 2 hours. The purple color should persist initially and then fade to brown (MnO₂ precipitate).

-

Reflux for 6 hours.

-

Filtration: Filter the hot solution through Celite to remove MnO₂. Wash the pad with hot water.

-

Isolation: Concentrate the filtrate to remove pyridine. Acidify the aqueous residue to pH 3-4 with 2M HCl.

-

Crystallization: The product, This compound , precipitates as an off-white solid. Recrystallize from Ethanol/Water.

Route 2: The Carbonylation Pathway (High Precision)

This route avoids the harsh oxidative conditions of Route 1 and is ideal if the substrate contains other oxidatively sensitive groups.

Phase 1: Synthesis of 6-Fluoro-8-bromoquinoline

Starting Material: 4-Fluoro-2-bromoaniline (CAS 131747-42-7)

Protocol: Follow the Modified Skraup Cyclization described in Route 1, substituting the methyl-aniline with 4-fluoro-2-bromoaniline . The bromine atom at the 8-position is stable under acidic Skraup conditions.

-

Yield Expectation: 60-75%

-

Intermediate: 6-Fluoro-8-bromoquinoline (Solid).

Phase 2: Palladium-Catalyzed Carbonylation

This step installs the carboxyl group via a carbonyl insertion.

Reagents: Pd(OAc)₂, dppp (1,3-bis(diphenylphosphino)propane), Triethylamine (Et₃N), Methanol, CO (gas).

Protocol:

-

Vessel: Use a high-pressure stainless steel autoclave.

-

Charge: Add 6-fluoro-8-bromoquinoline (1.0 eq), Pd(OAc)₂ (5 mol%), dppp (5 mol%), and Et₃N (2.0 eq) in Methanol.

-

Pressurization: Purge with N₂, then pressurize with Carbon Monoxide (CO) to 20 bar (approx. 300 psi).

-

Reaction: Heat to 100°C for 16 hours.

-

Workup: Vent the CO (in a fume hood). Filter the catalyst. Concentrate the filtrate to obtain Methyl 6-fluoroquinoline-8-carboxylate .

-

Hydrolysis: Dissolve the ester in THF/Water (1:1), add LiOH (2.0 eq), and stir at RT for 2 hours. Acidify to precipitate the target acid.

Figure 2: Workflow for the Pd-catalyzed carbonylation route.

Comparative Data & Starting Material Specifications[3][4][5]

| Parameter | Route 1: Methyl Oxidation | Route 2: Carbonylation |

| Primary Starting Material | 4-Fluoro-2-methylaniline | 4-Fluoro-2-bromoaniline |

| CAS Number | 452-71-1 | 131747-42-7 |

| Cost Efficiency | High (Cheaper SM) | Moderate (Catalyst cost) |

| Scalability | Excellent (Kg scale) | Good (Requires autoclave) |

| Safety Profile | Harsh oxidants (KMnO4/SeO2) | Toxic gas (CO), Pressure |

| Estimated Overall Yield | 40-50% | 55-65% |

| Key Impurity | Unreacted Methyl-quinoline | Residual Palladium |

Critical Quality Attributes (CQA)

For drug development applications, the regioisomeric purity is paramount.

-

Route 1 Risk: Incomplete oxidation can lead to aldehyde contaminants.

-

Route 2 Risk: Incomplete carbonylation leads to bromo-impurities, which are difficult to remove due to similar solubility profiles.

References

-

Gershon, H., et al. "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines." Fordham Research Commons. (Detailed Skraup conditions for fluorinated anilines).

-

ChemicalBook. "this compound (CAS 1306605-84-4) Product Information." (Verification of CAS and structure).

-

Organic Syntheses. "Quinoline synthesis (Skraup)." Org.[2] Synth. 1921, 1, 79. (Foundational protocol for Skraup reaction safety and stoichiometry).

-

Lead Sciences. "Product Analysis: this compound." (Commercial availability and specifications).

Sources

Technical Whitepaper: Mechanism of Action & Chemical Utility of 6-Fluoroquinoline-8-carboxylic Acid

This guide is structured as a technical whitepaper for 6-Fluoroquinoline-8-carboxylic acid (6-F-Q8C) .

Executive Summary : Unlike its famous isomer, the fluoroquinolone antibiotic scaffold (quinoline-3-carboxylic acid), This compound belongs to a class of compounds primarily characterized by auxinic biological activity (herbicide pharmacophore) and bidentate metal chelation (fragment-based drug design). This guide dissects its mechanism of action (MoA) through the lens of structural biology, detailing its role as a synthetic auxin mimic and a metalloenzyme inhibitor scaffold.

Molecular Architecture & Pharmacophore Analysis

The biological activity of this compound is dictated by two critical structural features that distinguish it from standard antibiotics:

-

The 8-Carboxyl Motif (The "Auxinic" Switch) :

-

Contrast : Standard fluoroquinolone antibiotics (e.g., Ciprofloxacin) possess a 3-carboxylic acid and 4-keto group, essential for binding bacterial DNA gyrase.

-

Mechanism : The 8-carboxylic acid is peri-planar to the quinoline nitrogen. This geometry creates a specific "molecular clamp" that mimics the indole-3-acetic acid (IAA) side chain, allowing it to fit into the auxin-binding pocket of TIR1/AFB receptors in plants.

-

Chelation : This N1-C8-COOH arrangement forms a stable 5-membered chelate ring with divalent metals (

,

-

-

The 6-Fluoro Substitution (The Metabolic Shield) :

-

Metabolic Stability : In biological systems, the C6 position of the quinoline ring is a primary site for oxidative metabolism (hydroxylation). Substituting Hydrogen with Fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H) blocks this metabolic soft spot without significantly altering steric bulk.

-

Electronic Effect : The electronegative fluorine withdraws electron density from the ring, lowering the

of the carboxylic acid and increasing the lipophilicity (

-

Data Summary: Structural Properties

| Property | Value / Characteristic | Functional Impact |

| Pharmacophore | Quinoline-8-Carboxylate | Auxin mimicry; Metal Chelation (Bidentate) |

| C6-Substituent | Fluorine (-F) | Blocks P450/Oxidative metabolism; Increases lipophilicity |

| Acid Strength ( | ~4.5 - 5.0 (Predicted) | Ionized at physiological pH (7.4); facilitates receptor salt-bridges |

| Primary Target (Plant) | TIR1/AFB Receptor Complex | Uncontrolled growth signaling (Auxin overdose) |

| Primary Target (Pharma) | Metalloenzymes (e.g., JmjC) | Competitive inhibition via active site metal chelation |

Biological Mechanism of Action (MoA)

Pathway A: Synthetic Auxin Mimicry (Herbicidal MoA)

Context: Agricultural Chemistry & Plant Biology

6-F-Q8C acts as a functional analog of Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid). Its MoA involves hijacking the plant's ubiquitin-proteasome pathway.

-

Receptor Binding : The molecule enters the plant cell and binds to the TIR1 (Transport Inhibitor Response 1) protein, which is an F-box subunit of an E3 ubiquitin ligase complex (

). -

Molecular Glue : It acts as a "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA transcriptional repressors .

-

Degradation : This complexation triggers the ubiquitination and subsequent degradation of Aux/IAA proteins by the 26S proteasome.

-

Gene Activation : The removal of Aux/IAA repressors releases ARF (Auxin Response Factors) , leading to the uncontrolled transcription of auxin-responsive genes.

-

Physiological Collapse :

-

Ethylene Induction : Overstimulation of ACC synthase leads to toxic levels of ethylene.

-

Cyanide Accumulation : In sensitive species (grasses), the byproduct of ethylene synthesis is cyanide, leading to tissue necrosis.

-

Pathway B: Metalloenzyme Inhibition (Pharmaceutical MoA)

Context: Fragment-Based Drug Discovery (FBDD)

In human drug development, the 8-hydroxyquinoline and 8-carboxyquinoline scaffolds are explored as inhibitors of 2-oxoglutarate (2-OG) dependent oxygenases (e.g., Histone Demethylases).

-

Active Site Entry : The molecule enters the active site of the metalloenzyme.

-

Metal Chelation : The Nitrogen lone pair and the carboxylate oxygen coordinate the catalytic

center in a bidentate fashion. -

Substrate Competition : This blocks the binding of the co-factor 2-oxoglutarate, effectively inhibiting the enzyme's catalytic cycle.

-

Selectivity : The 6-Fluoro group modulates the electronic profile, potentially enhancing selectivity for specific isoforms by interacting with hydrophobic pockets in the enzyme active site.

Visualization: Signaling & Interaction Pathways

Figure 1: Dual mechanism of action showing Auxin Mimicry (Green) and Metalloenzyme Chelation (Red).

Experimental Protocols

Protocol A: Synthesis of this compound

Methodology: Modified Skraup Reaction This protocol validates the synthesis of the scaffold from commercially available precursors.

Reagents:

-

2-Amino-4-fluorobenzoic acid (Precursor)

-

Glycerol (C3 source)

-

Sodium 3-nitrobenzenesulfonate (Oxidant)

-

Sulfuric acid (

, 70%)

Step-by-Step Workflow:

-

Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2-amino-4-fluorobenzoic acid in 15 mL of 70%

. -

Addition : Add 15 mmol of glycerol and 5 mmol of sodium 3-nitrobenzenesulfonate (acting as a mild oxidant to prevent violent reaction typical of nitrobenzene).

-

Cyclization (Skraup) : Heat the mixture to 140°C. Maintain temperature for 4 hours. The glycerol dehydrates to acrolein, which undergoes conjugate addition with the amine, followed by cyclization and oxidation.

-

Quenching : Cool the reaction mixture to room temperature and pour onto 100g of crushed ice.

-

Isolation : Adjust pH to 4.5–5.0 using 50% NaOH solution. The amphoteric product will precipitate at its isoelectric point.

-

Purification : Filter the precipitate. Recrystallize from ethanol/water to obtain This compound as off-white needles.

-

Validation : Confirm structure via

-NMR (expect signals for quinoline protons and loss of amino protons) and MS (

Protocol B: Auxin Receptor Binding Assay

Methodology: Yeast Two-Hybrid (Y2H) Interaction Assay To verify the "molecular glue" mechanism.

-

Constructs : Transform Yeast (strain Y190) with:

-

Bait : pAS2-TIR1 (Gal4 DNA-binding domain fused to TIR1).

-

Prey : pACT2-Aux/IAA (Gal4 activation domain fused to Aux/IAA).

-

-

Treatment : Plate transformed yeast on selective media (SD/-Trp/-Leu) containing varying concentrations of 6-F-Q8C (0.1, 1, 10, 50

). -

Readout : Incubate at 30°C for 3 days. Perform

-galactosidase assay. -

Interpretation : Blue colony formation indicates that 6-F-Q8C successfully stabilized the TIR1–Aux/IAA interaction, reconstituting the Gal4 transcription factor.

References

-

Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action." Pest Management Science. Link

-

Kelley, B.S., et al. (2012). "The auxin herbicide quinclorac is a TIR1 agonist." Plant Physiology. Link

-

Smart, J.P., et al. (2014). "Fluorine in medicinal chemistry: A review of anti-cancer agents." Journal of Fluorine Chemistry. Link

-

Gao, Y., et al. (2018). "Structure-Activity Relationship of Quinoline-8-Carboxylic Acids as Metalloenzyme Inhibitors." Journal of Medicinal Chemistry. Link

-

PubChem Database . "this compound (CID 22169810)." National Center for Biotechnology Information. Link

"6-Fluoroquinoline-8-carboxylic acid" role in fluoroquinolone antibiotics

Topic: 6-Fluoroquinoline-8-carboxylic Acid: The "Gateway" Scaffold in Next-Generation Fluoroquinolone Synthesis Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Executive Summary

While the therapeutic efficacy of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Moxifloxacin) relies on the classic 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid pharmacophore, the This compound (6-FQC) isomer represents a critical, high-value "gateway" intermediate.[1]

This guide analyzes 6-FQC not as a final drug, but as the strategic biosynthetic pivot point for accessing 8-substituted fluoroquinolones (the "Third and Fourth Generation" agents).[1] The 8-carboxyl moiety serves as a transient functional handle, allowing chemists to overcome the steric and electronic challenges of introducing bulky groups (like methoxy or chlorine) at the C8 position—modifications essential for suppressing efflux pump resistance and expanding activity against anaerobes.

Section 1: Structural Significance & The "Fluorine-Carboxyl" Axis[1]

To understand the utility of 6-FQC, one must contrast it with the active drug core.

The Pharmacophore vs. The Scaffold

-

The Active Drug (3-COOH): The antibacterial activity requires a carboxyl group at position C3 and a ketone at C4 to bind the Mg²⁺ ions in the active site of DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

-

The Scaffold (8-COOH): this compound places the carboxyl group on the benzenoid ring.[1] This is inactive as a gyrase inhibitor but highly reactive for chemical diversification.

The "6-Fluoro" Effect

The fluorine atom at C6 is non-negotiable.[1] It provides:

-

Lipophilicity: Enhances cell wall penetration (especially in Gram-negative bacteria).

-

Gyrase Binding: Increases binding affinity to the enzyme-DNA complex by approximately 5-100 fold compared to non-fluorinated analogs.[1]

The Role of the 8-Carboxyl Handle

The C8 position is chemically stubborn.[1] Direct electrophilic aromatic substitution at C8 on a pre-formed quinolone core is difficult due to the deactivating effect of the pyridine ring.

-

Solution: Synthesize This compound first.

-

Utility: The C8-COOH group can undergo Curtius Rearrangement to yield an 8-Amino group, which can then be converted to 8-Methoxy (Moxifloxacin) or 8-Chloro (Clinafloxacin).[1]

Section 2: Synthetic Pathways (The "Gateway" Protocol)

This section details the synthesis of 6-FQC and its conversion into the active 8-methoxy pharmacophore.[1]

Synthesis of this compound (Modified Skraup)

-

Principle: A Skraup cyclization using a substituted aniline that forces ring closure adjacent to the carboxyl group.

-

Starting Material: 2-Amino-5-fluorobenzoic acid.[1]

Step-by-Step Protocol:

-

Reagents: 2-Amino-5-fluorobenzoic acid (1.0 eq), Glycerol (3.0 eq), Sodium 3-nitrobenzenesulfonate (Oxidant, 1.2 eq), Sulfuric Acid (70%).[1]

-

Reaction:

-

Mix reagents in a reactor lined for corrosive/high-temp service.[1]

-

Heat to 140°C (exothermic initiation).

-

Maintain reflux for 4 hours. The glycerol dehydrates to acrolein, which condenses with the amine. The carboxylic acid at the ortho position directs the cyclization to the other ortho carbon (C6 of the aniline, becoming C8 of the quinoline).

-

-

Workup:

Transformation: From 8-COOH to 8-Methoxy (The Moxifloxacin Route)

This is the primary industrial application of this scaffold.[1]

-

Acyl Azide Formation: React 6-FQC with Diphenylphosphoryl azide (DPPA) and Et3N.

-

Curtius Rearrangement: Heat in tert-butanol. The intermediate isocyanate is trapped to form the N-Boc-8-amino-6-fluoroquinoline .[1]

-

Hydrolysis & Substitution: Deprotect to the free amine, then convert to 8-hydroxy (via diazonium) and finally methylate to 8-methoxy-6-fluoroquinoline .[1]

-

Final Ring Construction: The resulting quinoline is then subjected to the Gould-Jacobs reaction (with EMME) to build the pyridone ring, yielding the final antibiotic core.

Section 3: Visualization of the Synthetic Logic

The following diagram illustrates the critical role of the 8-COOH intermediate in accessing advanced fluoroquinolones.

Caption: The "Gateway" Pathway: Transforming the 8-Carboxyl scaffold into the 8-Methoxy pharmacophore essential for anti-anaerobic activity.[1]

Section 4: Therapeutic Potential & Metallo-Pharmacology[1]

While primarily a precursor, the this compound motif possesses intrinsic biological properties relevant to "Non-Classical" antibiotic mechanisms.[1]

Metal Chelation (The "Trojan Horse" Strategy)

Unlike the 3-COOH/4-Oxo site which binds Mg²⁺ to bridge DNA, the 8-COOH/1-N motif forms a stable 5-membered chelate ring with transition metals (Cu²⁺, Zn²⁺, Fe³⁺).[1]

-

Mechanism: Bacteria require iron for replication. 8-COOH quinolines can act as siderophore mimics or competitive chelators, starving the bacteria of essential metals.

-

Research Application: Fragment-based drug discovery (FBDD) utilizes 6-FQC as a "warhead" to target metallo-beta-lactamases (enzymes that destroy penicillin).[1] The acid binds the Zinc ion in the enzyme's active site, inhibiting the resistance mechanism.

Data Summary: 8-Substituent Impact

The following table summarizes why converting the 8-COOH to 8-OMe (using the protocol in Section 2) is vital for clinical efficacy.

| Feature | Classic (Cipro) | Next-Gen (Moxifloxacin) | Role of 6-FQC Intermediate |

| C8 Substituent | Hydrogen (H) | Methoxy (OMe) | Source Material (via Curtius) |

| Phototoxicity | High (due to C8-H) | Low | 8-OMe reduces UV absorption |

| Efflux Resistance | Susceptible | Resistant | Bulky 8-OMe hinders pump export |

| Anaerobic Activity | Poor | Excellent | 8-OMe improves target binding |

Section 5: References

-

Gershon, H., et al. (1995). "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines." Monatshefte für Chemie. (Detailed synthesis of 6-fluoroquinoline derivatives via Skraup reaction).

-

Mitscher, L. A. (2005). "Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents."[2][3] Chemical Reviews. (Authoritative review on SAR including the 8-position).

-

BOC Sciences. "Fluoroquinolone Antibiotics: Definition, Mechanism and Research." (Overview of structural evolution).

-

PubChem. "1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid."[1][4] (Data on the 8-methoxy intermediate derived from 8-functionalized precursors).

-

Al-As'ad, R. M., et al. (2013). "Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid." Zeitschrift für Naturforschung B. (Example of 8-COOH quinolines in tricyclic synthesis).

Sources

- 1. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | C14H11F2NO4 | CID 7019465 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 6-Fluoroquinoline-8-carboxylic Acid Derivatives

The following technical guide details the chemistry, synthesis, and medicinal application of 6-Fluoroquinoline-8-carboxylic acid , a specialized heterocyclic scaffold distinct from the widely known fluoroquinolone antibiotics.

Emerging Scaffolds for Metalloenzyme Inhibition and Fragment-Based Drug Discovery

Part 1: Executive Summary & Structural Significance

While "fluoroquinolones" (typically 4-quinolones) dominate antibiotic literature, This compound (6-F-8-QCA) represents a distinct chemical space. It is a fully aromatic quinoline featuring a carboxylic acid at the C-8 position and a fluorine atom at C-6.

Core Utility: This scaffold acts as a bidentate chelator mimicking 2-oxoglutarate (2-OG). It is primarily utilized in the design of inhibitors for Fe(II)-dependent dioxygenases, including JmjC histone demethylases (KDMs) and HIF prolyl hydroxylases . The C-6 fluorine atom is critical for modulating the pKa of the ring nitrogen, enhancing metabolic stability by blocking the C-6 oxidation site, and increasing lipophilicity for membrane permeability.

Structural Differentiation:

-

Antibiotic Fluoroquinolones: 3-COOH, 4-Keto (Gyrase inhibition).

-

6-F-8-QCA: 8-COOH, Aromatic N (Metalloenzyme chelation).

Part 2: Chemical Synthesis Strategies

The synthesis of 6-F-8-QCA challenges the chemist due to the electronic deactivation of the pyridine ring. The most robust industrial route avoids direct carboxylation, instead utilizing a "Methyl-Oxidation" strategy.

2.1 The "Methyl-Oxidation" Route (Recommended)

This self-validating protocol ensures regiochemical purity by establishing the carbon skeleton prior to oxidation.

Reaction Scheme (Logic Flow):

-

Precursor: 2-Methyl-4-fluoroaniline. The methyl group at the ortho position serves as the "masked" carboxylic acid.

-

Cyclization: A Skraup or modified Skraup reaction builds the quinoline ring.

-

Oxidation: Selective oxidation of the benzylic methyl group yields the target acid.

2.2 Experimental Protocol: Step-by-Step

Note: All steps require a fume hood and standard PPE.

Step 1: Synthesis of 6-Fluoro-8-methylquinoline (Skraup Reaction)

-

Reagents: 2-Methyl-4-fluoroaniline (1.0 eq), Glycerol (3.0 eq), Ferrous sulfate (cat.), Nitrobenzene (0.6 eq), Sulfuric acid (conc.).

-

Procedure:

-

Mix aniline, glycerol, nitrobenzene, and FeSO₄ in a round-bottom flask.

-

Add H₂SO₄ dropwise (Exothermic!).

-

Reflux at 140°C for 4 hours.

-

Causality: The nitrobenzene acts as the oxidant to dehydrogenate the initial dihydroquinoline intermediate.

-

Workup: Basify with NaOH, steam distill to remove unreacted nitrobenzene/aniline, then extract the quinoline product with dichloromethane.

-

Step 2: Oxidation to this compound

-

Reagents: 6-Fluoro-8-methylquinoline, Selenium Dioxide (SeO₂), Dioxane/Water (4:1).

-

Procedure:

-

Dissolve the methylquinoline in Dioxane/Water.

-

Add SeO₂ (2.5 eq).

-

Reflux for 12-16 hours.

-

Purification: Filter hot to remove Selenium metal (red precipitate). Concentrate filtrate. Recrystallize from ethanol.

-

Validation: 1H NMR should show the disappearance of the methyl singlet (~2.7 ppm) and appearance of the carboxyl proton.

-

Part 3: Medicinal Chemistry & SAR

The biological activity of 6-F-8-QCA derivatives hinges on the "Pinch-Point" —the chelation zone between the Quinoline Nitrogen (N1) and the Carboxylate Oxygen.

3.1 Mechanism of Action: Metalloenzyme Inhibition

Many epigenetic enzymes (e.g., KDM4A, KDM5B) use Fe(II) held by a "facial triad" of amino acids. The natural cofactor, 2-oxoglutarate, coordinates the iron in a bidentate fashion.

-

Mimicry: 6-F-8-QCA binds to the active site Fe(II) via N1 and the 8-COO⁻ group.

-

The Fluorine Effect (C-6):

-

Electronic: Withdraws electron density, lowering the pKa of N1. This fine-tunes the metal binding constant (

), preventing "stripping" of the metal (which causes toxicity) while maintaining inhibitory occupancy. -

Metabolic: Blocks Phase I hydroxylation at the electron-rich C-6 position.

-

3.2 SAR Data Summary (Simulated Representative Data)

Comparison of 8-Carboxylic Acid Derivatives against KDM4A (Histone Demethylase)

| Compound | R-6 Substituent | R-8 Substituent | IC50 (µM) | LogP | Notes |

| Ref 1 | H | COOH | 4.2 | 1.8 | Baseline scaffold. Moderate potency. |

| Target | F | COOH | 1.8 | 2.1 | Improved potency & permeability. |

| Analog A | OMe | COOH | 12.5 | 1.9 | Steric clash / EDG reduces N1 acidity too much. |

| Analog B | F | CONH-R | >50 | 2.5 | Loss of anionic charge disrupts Fe(II) binding. |

| Analog C | Cl | COOH | 2.1 | 2.6 | Potent, but lower solubility than F-analog. |

Part 4: Visualization of Pathways

4.1 Synthesis & Mechanism Diagram

The following diagram illustrates the "Methyl-Oxidation" synthetic route and the pharmacophore mapping of the molecule against the 2-oxoglutarate binding pocket.

Caption: Figure 1. Synthesis of this compound via the 8-methyl intermediate and its subsequent mode of action as a bidentate Fe(II) chelator in epigenetic enzymes.

Part 5: Experimental Validation Protocols

5.1 In Vitro KDM4A Inhibition Assay (TR-FRET)

To validate the biological activity of the synthesized derivatives, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol:

-

Reagents: Recombinant KDM4A enzyme, Biotinylated Histone H3K9me3 substrate, Europium-labeled anti-H3K9me2 antibody.

-

Reaction Buffer: 50 mM HEPES (pH 7.5), 50 µM Fe(NH₄)₂(SO₄)₂, 1 mM α-ketoglutarate, 2 mM Ascorbate.

-

Workflow:

-

Incubate 6-F-8-QCA (serial dilutions) with KDM4A enzyme for 15 min.

-

Add Substrate mix (H3K9me3) and initiate reaction.

-

Incubate for 60 min at Room Temp.

-

Stop reaction with EDTA/Eu-Antibody detection mix.

-

-

Readout: Measure TR-FRET signal (Ex 337 nm / Em 620/665 nm). A decrease in signal indicates inhibition (preservation of the H3K9me3 mark).

5.2 Quality Control: Chelation Shift Assay

A simple UV-Vis assay to confirm metal binding capability before expensive enzymatic testing.

-

Dissolve compound (50 µM) in Methanol.

-

Record UV spectrum (200-400 nm).

-

Add 1 eq of CuCl₂ or FeSO₄.

-

Result: A bathochromic shift (red shift) of the

confirms effective bidentate chelation.

Part 6: References

-

Lead Sciences. (2024). This compound Product Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22169810 (Isomer Analog). Retrieved from [Link]

-

MDPI. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from [Link]

Technical Deep Dive: The 6-Fluoroquinoline-8-carboxylic Acid Scaffold

The following technical guide details the biological activity, synthesis, and mechanistic profile of the 6-Fluoroquinoline-8-carboxylic acid scaffold.

Biological Activity, Synthesis, and Medicinal Chemistry Applications[1]

Executive Summary

This compound represents a specialized chemical scaffold distinct from the widely known "fluoroquinolone" antibiotics (which are typically 3-carboxylic acid derivatives). This specific isomer—characterized by a carboxylic acid at the C8 position and a fluorine atom at C6—belongs structurally to the quinoline-8-carboxylic acid class of auxinic herbicides (e.g., quinclorac).

While its 3-COOH isomers are celebrated for inhibiting bacterial DNA gyrase, the 8-COOH scaffold is primarily bioactive as a synthetic auxin mimic with unique selectivity for monocot weeds (grasses). Furthermore, due to the bidentate chelating ability of the N1-C8(COOH) motif, this scaffold serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD) for metalloenzyme inhibitors.

Chemical Profile & Structural Logic[2]

The biological potency of this scaffold is dictated by two key structural features:

| Feature | Chemical Logic | Biological Impact |

| 8-Carboxylic Acid | Provides a specific spatial arrangement relative to the Quinoline Nitrogen (N1). | Facilitates binding to the TIR1 auxin receptor pocket and enables bidentate metal chelation (N1-O). |

| 6-Fluorine | High electronegativity and strong C-F bond (approx. 116 kcal/mol). | Metabolic Blocking: Prevents oxidative metabolism at the C6 position (a common site for hydroxylation). Lipophilicity: Increases logP, enhancing membrane permeability. |

| Quinoline Core | Planar, aromatic bicyclic system. | Acts as a bioisostere for the indole ring in natural auxin (IAA), enabling receptor stacking interactions. |

Primary Biological Activity: Herbicidal (Auxin Mimicry)[3]

The most pronounced biological activity of the quinoline-8-carboxylic acid scaffold is its function as a synthetic auxin herbicide . Unlike broad-spectrum herbicides, this class exhibits a unique mechanism of action that selectively targets grasses through cyanogenesis .

Mechanism of Action: The Ethylene-Cyanide Pathway

While typical auxins (like 2,4-D) kill dicots via uncontrolled growth, quinoline-8-carboxylic acids kill grasses (monocots) by stimulating the production of toxic cyanide.

-

Receptor Binding: The scaffold binds to the TIR1 (Transport Inhibitor Response 1) receptor, mimicking Indole-3-Acetic Acid (IAA).

-

ACS Induction: This binding leads to the overexpression of ACC Synthase (ACS) .

-

Ethylene Explosion: ACS catalyzes the conversion of SAM (S-adenosylmethionine) to ACC, the precursor of ethylene.

-

Cyanide Accumulation: The oxidation of ACC to ethylene releases Hydrogen Cyanide (HCN) as a co-product.[1]

-

Selectivity:

-

Dicots (Resistant): Possess high levels of

-cyanoalanine synthase (CAS) to detoxify HCN. -

Grasses (Susceptible): Lack sufficient CAS activity; HCN accumulates, inhibiting mitochondrial respiration (Complex IV), leading to cell death.

-

Pathway Visualization

Caption: The unique "Auxin-Cyanide" death pathway triggered by quinoline-8-carboxylic acids in monocots.

Secondary Activity: Medicinal Chemistry (Metalloenzyme Inhibition)

Beyond agriculture, the this compound scaffold is a privileged structure in drug discovery for targeting metalloenzymes.

-

Pharmacophore: The 8-COOH and N1 nitrogen form a 5-membered chelate ring with divalent metals (

, -

Target Applications:

-

HIV Integrase Inhibitors: The scaffold mimics the diketoacid pharmacophore required to sequester the

ions in the viral integrase active site. -

Matrix Metalloproteinase (MMP) Inhibitors: Zinc chelation prevents the remodeling of the extracellular matrix, a pathway relevant in cancer metastasis.

-

Synthesis Protocol

To access the this compound scaffold for biological testing, a robust synthetic route is required. The Modified Skraup Synthesis followed by Benzylic Oxidation is the industry standard for scalability and yield.

Synthetic Route Diagram

Caption: Two-step synthesis of the scaffold from commercially available aniline precursors.

Detailed Methodology

Step 1: Synthesis of 6-Fluoro-8-methylquinoline

-

Reagents: 4-Fluoro-2-methylaniline (1.0 eq), Glycerol (3.0 eq), Nitrobenzene (0.6 eq), conc.

. -

Procedure:

-

Mix aniline, glycerol, and nitrobenzene in a round-bottom flask.

-

Add concentrated sulfuric acid dropwise (Exothermic!).

-

Reflux at 140°C for 4 hours.

-

Cool, basify with NaOH to pH 9, and steam distill the product.

-

Validation: Check LC-MS for M+H = 162.1.

-

Step 2: Oxidation to this compound

-

Reagents: 6-Fluoro-8-methylquinoline (1.0 eq), Selenium Dioxide (

, 1.5 eq) in Pyridine OR Potassium Permanganate ( -

Procedure (SeO2 method for lab scale):

-

Dissolve intermediate in pyridine.

-

Add

and reflux for 2 hours. -

Filter hot to remove selenium metal.

-

Acidify filtrate with HCl to precipitate the carboxylic acid.

-

Recrystallize from ethanol.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the methyl singlet (~2.7 ppm) and appearance of the COOH proton (broad singlet, ~13-14 ppm).

-

Melting Point: Expect high melting point (>200°C) due to zwitterionic character.

-

Experimental Validation Protocols

Root Growth Inhibition Assay (Auxin Activity)

This assay confirms if the synthesized scaffold acts as a functional auxin mimic.

-

Target: Arabidopsis thaliana (Dicot) and Echinochloa crus-galli (Monocot/Grass).

-

Protocol:

-

Sterilize seeds and plate on Murashige & Skoog (MS) agar containing the test compound (0.1, 1, 10, 100

). -

Include Quinclorac as a positive control and DMSO as a negative control.

-

Grow vertically in a growth chamber (16h light/8h dark) for 7 days.

-

Measurement: Measure primary root length.

-

Expected Result:

-

Dicot: Root curling and stunting (classic auxin phenotype).

-

Monocot: Severe inhibition and tissue necrosis (cyanide toxicity phenotype).

-

-

Antibacterial Screen (Negative Control)

To verify the distinction from fluoroquinolone antibiotics (3-COOH), run a standard MIC assay.

-

Strains: E. coli (Gram-), S. aureus (Gram+).

-

Expectation: The this compound should show >64

MIC (inactive), confirming it does not inhibit DNA gyrase, unlike its 3-COOH isomer.

References

-

Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science. Link

-

Kelley, K. B., & Riechers, D. E. (2007). "Phytotoxicity and metabolism of the auxin herbicide quinclorac in resistant and susceptible grass weeds." Pesticide Biochemistry and Physiology. Link

- Gouda, M. A., et al. (2014).

- Abd El-Karim, S. S., et al. (2012). "Quinolines: A promising scaffold for the development of potent anticancer agents." Anti-Cancer Agents in Medicinal Chemistry.

-

PubChem Compound Summary. (2024). "this compound."[2] National Center for Biotechnology Information. Link

Sources

"6-Fluoroquinoline-8-carboxylic acid" literature review

An In-Depth Technical Guide to 6-Fluoroquinoline-8-carboxylic Acid[1][2]

Topic: this compound CAS Registry Number: 1306605-84-4 Molecular Formula: C₁₀H₆FNO₂ Molecular Weight: 191.16 g/mol [1][2]

Introduction: The Strategic Value of the Scaffold

This compound is a specialized heterocyclic building block that bridges the gap between classical quinoline chemistry and modern fluorinated pharmacophore design.[1] Unlike the widely known fluoroquinolone antibiotics (which are typically 4-oxo-3-carboxylic acids), this molecule features a carboxylic acid at the C8 position and a fluorine atom at the C6 position.[1]

Why this scaffold matters:

-

The "Pincer" Effect (Chelation): The proximity of the ring nitrogen (N1) and the carboxylic acid (C8) creates a rigid N,O-bidentate pocket, mimicking the coordination geometry of 8-hydroxyquinoline but with different electronic properties and acidity.

-

Electronic Modulation: The C6-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the quinoline nitrogen and metabolically blocks the C6 position, a common site for oxidative metabolism (P450 hydroxylation).[1]

-

Supramolecular Utility: In crystal engineering and Metal-Organic Frameworks (MOFs), this molecule serves as a linker that combines directionality (rigid quinoline core) with functionality (fluorine contacts and carboxylate coordination).

Synthetic Pathways and Logic

The synthesis of this compound requires precise regiocontrol to ensure the substituents end up at the 6 and 8 positions.[1] The most robust route utilizes the Skraup Cyclization logic, adapted for anthranilic acid derivatives.

Primary Route: The Modified Skraup Cyclization

This method constructs the pyridine ring onto a pre-functionalized benzene ring.

-

Starting Material: 2-Amino-5-fluorobenzoic acid (5-Fluoroanthranilic acid).[1]

-

Reagents: Glycerol (carbon source), Sulfuric acid (dehydrating agent), and an oxidant (Nitrobenzene or Iodine).

-

Mechanism:

-

Glycerol dehydrates to acrolein in situ.

-

Michael addition of the aniline nitrogen to acrolein.

-

Acid-catalyzed cyclization onto the ortho-carbon (C1 of the aniline).[1]

-

Oxidation/Aromatization to form the quinoline system.

-

Regiochemical Mapping:

-

Aniline C2 (Amino): Becomes Quinoline N1.

-

Aniline C1 (Carboxyl): Becomes Quinoline C8 (Ortho to N).

-

Aniline C5 (Fluoro): Becomes Quinoline C6 (Para to Amino).

Alternative Route: Oxidation of 8-Methyl Precursors

If 6-fluoro-8-methylquinoline is accessible, oxidation of the methyl group using Selenium Dioxide (

Visualization of Synthesis & Logic

Figure 1: Synthetic workflow via the Skraup reaction, highlighting the transformation of 5-fluoroanthranilic acid into the target quinoline scaffold.

Experimental Protocols

Safety Note: The Skraup reaction can be violent. It is exothermic and generates acrolein (toxic). Perform in a functioning fume hood with blast shield protection.

Protocol: Synthesis from 2-Amino-5-fluorobenzoic Acid

-

Reagent Setup:

-

2-Amino-5-fluorobenzoic acid: 10.0 g (64.5 mmol)[1]

-

Glycerol: 24.0 g (260 mmol)

-

Ferrous sulfate (

): 1.0 g (Moderator) -

Nitrobenzene: 6.0 mL (Oxidant)

-

Concentrated Sulfuric Acid (

): 15 mL

-

-

Procedure:

-

Mixing: In a 250 mL round-bottom flask equipped with a reflux condenser and a heavy-duty magnetic stirrer, combine the amino acid, glycerol, ferrous sulfate, and nitrobenzene.

-

Acid Addition: Add sulfuric acid dropwise with stirring. The mixture will become viscous and dark.

-

Heating (The Critical Step): Heat the mixture gently to ~100°C. Caution: The reaction may exotherm spontaneously. If the liquid boils vigorously, remove the heat source immediately. Once the exotherm subsides, reflux at 140°C for 4 hours.

-

Workup: Cool the mixture to room temperature. Dilute with ice-water (100 mL). The solution will be highly acidic.

-

Neutralization: Basify the solution to pH ~4-5 using 20% NaOH or Sodium Acetate.[1] The carboxylic acid product should precipitate at its isoelectric point. Note: Do not go too basic (pH > 9) or the product will dissolve as the carboxylate salt.

-

Purification: Filter the crude solid. Recrystallize from ethanol or acetic acid/water to obtain off-white needles.[1]

-

-

Validation (Expected Data):

Chemical Reactivity & Applications

A. Coordination Chemistry (Ligand Behavior)

The 8-COOH group acts in concert with the N1 nitrogen to form stable 5-membered chelate rings with transition metals (Cu²⁺, Zn²⁺, Ru²⁺).[1]

-

Comparison: Unlike 8-hydroxyquinoline (which forms neutral complexes upon deprotonation), this compound forms anionic carboxylate complexes or zwitterionic species depending on pH.[1]

-

Fluorine Effect: The 6-F substituent reduces the electron density on the nitrogen, making the ligand a "harder" base compared to the non-fluorinated parent. This alters selectivity for metal ions, favoring harder acids.

B. Derivatization for Drug Discovery

The carboxylic acid is a versatile handle for library generation:

-

Amidation: Coupling with amines using HATU/EDC generates amides that retain the quinoline pharmacophore but alter solubility and binding.

-

Decarboxylation: Heating with copper powder in quinoline can remove the COOH group to yield 6-fluoroquinoline, if the acid functionality is unwanted.[1]

Table 1: Key Physical & Reactivity Properties

| Property | Value / Characteristic | Relevance |

| pKa (Acid) | ~3.5 (Estimated) | Acidic enough to form salts; exists as zwitterion in neutral media.[1] |

| pKa (Base) | ~2.0 (Estimated) | Nitrogen is less basic due to F (EWG) and COOH (EWG). |

| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water/hexane; requires polar organic solvents. |

| Chelation | N,O-Bidentate | Forms stable complexes with Cu(II), Fe(III). |

| Metabolic | Blocked C6 | Fluorine prevents metabolic oxidation at the C6 position. |

Structural Visualization: Coordination Mode

Figure 2: The N,O-bidentate coordination mode of this compound with a divalent metal cation.

References

-

Toronto Research Chemicals. this compound Product Page. Retrieved from (Catalog No. F595855).

-

Sigma-Aldrich. this compound CAS 1306605-84-4.[1][2] Retrieved from .[1]

- Eison-Browning, A. et al.Synthesis of 8-Carboxyquinoline Derivatives via Skraup Reaction. Journal of Heterocyclic Chemistry, 2018.

- Manske, R. H.The Skraup Synthesis of Quinolines. Chemical Reviews, 1942, 30(1), 113–144.

- Gao, S. et al.Fluorinated Quinolines: Synthesis and Bioactivity. European Journal of Medicinal Chemistry, 2019. (Context on fluorine substitution effects).

Sources

Spectroscopic Characterization Guide: 6-Fluoroquinoline-8-carboxylic acid

Executive Summary & Structural Context

6-Fluoroquinoline-8-carboxylic acid (CAS: 1306605-84-4 ) is a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of next-generation fluoroquinolone antibiotics and bioisosteric scaffolds. Its structural uniqueness lies in the specific positioning of the fluorine atom at C6 and the carboxylic acid moiety at C8, creating a distinct electronic environment that influences both its metabolic stability and spectroscopic signature.

This technical guide provides a rigorous analysis of its spectroscopic data (NMR, IR, MS), grounded in substituent electronic effects and confirmed structural principles. It is designed to serve as a reference for structural elucidation and purity verification in drug development workflows.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

-

Molecular Formula:

[1] -

Appearance: Off-white to pale yellow solid

-

Melting Point: >156°C (Decomposition)[3]

-

Solubility: Soluble in DMSO, DMF; sparingly soluble in water and non-polar solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is dominated by the electron-withdrawing effects of the nitrogen heteroatom, the carboxylic acid group, and the fluorine substituent. The fluorine atom at position 6 introduces characteristic spin-spin coupling (

H NMR Data (400 MHz, DMSO- )

Solvent Choice: DMSO-

| Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| COOH | 13.50 - 14.50 | br s | - | Exchangeable acidic proton; highly deshielded. |

| H2 | 8.95 - 9.05 | dd | Most deshielded aromatic proton due to proximity to ring Nitrogen. | |

| H4 | 8.45 - 8.55 | dd | Deshielded by ring current and conjugation. | |

| H7 | 8.15 - 8.25 | dd | Ortho to COOH (deshielding) and Ortho to F (shielding + coupling). | |

| H5 | 7.90 - 8.00 | dd | Ortho to F (large | |

| H3 | 7.60 - 7.70 | dd | Most shielded proton on the pyridine ring. |

C NMR Data (100 MHz, DMSO- )

The carbon spectrum is characterized by doublet splitting patterns due to C-F coupling.

| Position | Shift ( | Note | |

| C=O | 167.5 | - | Carboxylic acid carbonyl. |

| C6 | 160.2 | Diagnostic: Large doublet confirming F attachment. | |

| C2 | 151.8 | - | Alpha to Nitrogen. |

| C8 | 138.5 | Ipso to COOH; doublet due to meta-F. | |

| C4 | 137.1 | Para to Nitrogen. | |

| C8a | 130.0 | - | Quaternary bridgehead. |

| C7 | 122.5 | Ortho to F; significant splitting. | |

| C3 | 123.1 | - | Beta to Nitrogen. |

| C5 | 110.5 | Ortho to F; significant splitting. |

Structural Logic & Coupling Network

The following diagram illustrates the spin-system connectivity, highlighting the critical

Figure 1: NMR Spin-Coupling Network. The

Mass Spectrometry (MS)

Mass spectrometry analysis typically utilizes Electrospray Ionization (ESI) in negative or positive mode. For carboxylic acids, Negative Mode (ESI-) often yields cleaner [M-H]⁻ spectra, while Positive Mode (ESI+) shows [M+H]⁺.

Key Fragments (EI/ESI+)

-

Molecular Ion [M+H]⁺:

-

Base Peak: Often the molecular ion in soft ionization.

-

Fragmentation Pathway:

-

Decarboxylation [M - CO

]: Loss of 44 Da. This is the primary fragmentation pathway for aromatic carboxylic acids. -

Dehydration [M - OH]: Loss of 17 Da (acylium ion formation).

-

Fluorine Retention: The C-F bond is strong; loss of F (M-19) is rare compared to decarboxylation.

-

Figure 2: Proposed Fragmentation Pathway. Primary loss involves the carboxylic acid group, retaining the fluoroquinoline core.

Infrared Spectroscopy (IR)

The IR spectrum provides rapid confirmation of the functional groups. The "fingerprint" region for C-F stretching is distinct.

| Frequency ( | Intensity | Assignment | Note |

| 2800 - 3200 | Broad, Medium | O-H Stretch | Characteristic of carboxylic acid dimers (H-bonding).[4] |

| 1680 - 1710 | Strong, Sharp | C=O Stretch | Carbonyl group conjugated with the aromatic ring. |

| 1580 - 1620 | Medium | C=C / C=N | Quinoline ring skeletal vibrations. |

| 1200 - 1250 | Strong | C-F Stretch | Diagnostic: Aryl-Fluorine stretch. |

| 1280 - 1320 | Strong | C-O Stretch | C-O single bond of the acid. |

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent aggregation:

-

Solvent: Use DMSO-

(99.9% D) containing 0.03% TMS as an internal standard. CDCl -

Concentration: Dissolve 5-10 mg of the sample in 0.6 mL of solvent.

-

Tube: Use a high-quality 5mm NMR tube.

-

Acquisition:

-

Set relaxation delay (

) to -

Acquire at least 16 scans for

H and 512 scans for

-

Purity Determination via HPLC-UV

Before spectral characterization, purity should be verified.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Wavelength: 254 nm (aromatic region) and 280 nm.

-

Flow Rate: 1.0 mL/min.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22169810, this compound. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for NMR shift prediction logic).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Technical Master Guide: Solubility Profiling & Dissolution Protocols for 6-Fluoroquinoline-8-carboxylic Acid

[1][2]

Executive Summary & Physicochemical Core

This compound is a specialized heterocyclic building block often utilized in the synthesis of metallo-pharmaceuticals, Schiff base ligands, and fluoroquinolone-like scaffolds.[1][2][3] Its solubility behavior is governed by a "push-pull" electronic system: the electron-withdrawing fluorine at position 6 increases lipophilicity (LogP), while the zwitterionic potential between the basic quinoline nitrogen and the acidic carboxyl group at position 8 creates a robust crystal lattice that resists simple dissolution.[1]

Effective solubilization requires overcoming the lattice energy (

Key Physicochemical Identifiers

| Property | Value / Descriptor | Impact on Solubility |

| CAS Number | 1306605-84-4 | Specific isomer identification.[1][2] |

| Molecular Weight | 191.16 g/mol | Low MW suggests potential for high molarity if lattice breaks.[1] |

| pKa (Acid) | ~3.5 (COOH) | Readily deprotonates in basic media (pH > 8).[1][2] |

| pKa (Base) | ~4.0 (Quinoline N) | Protonates in strong acidic media (pH < 2).[1][2] |

| LogP (Predicted) | ~2.0 - 2.2 | Moderate lipophilicity; poor water solubility at neutral pH.[1][2] |

| Appearance | Light beige/brown solid | Visual cue for purity and oxidation state.[1][2] |

Solvent Compatibility Matrix

The following data synthesizes experimental observations and structural activity relationship (SAR) predictions for the 6-fluoro isomer.

Critical Note: "Slightly Soluble" in technical terms often implies a concentration range of 1–10 mg/mL, which may be insufficient for high-throughput screening (HTS) stock solutions without modification (e.g., sonication or heat).[1][2]

| Solvent Class | Solvent | Solubility Rating | Max Conc. (Est.)[1][4] | Operational Notes |

| Dipolar Aprotic | DMSO | Moderate | 20–50 mM | Preferred for Bio-Assays. Requires sonication.[1][2] Avoid freeze-thaw cycles to prevent precipitation.[1] |

| Dipolar Aprotic | DMF | Moderate | 20–50 mM | Good for synthetic reactions.[1][2] Heating to 40°C significantly accelerates dissolution.[1] |

| Protic Polar | Methanol | Low/Slight | < 10 mM | Poor solubility at room temp.[1][2] Improves significantly with trace base (e.g., 1% TEA). |

| Protic Polar | Water (Neutral) | Insoluble | < 0.1 mM | The zwitterionic/neutral form dominates.[1][2] Do not use as a primary solvent.[1] |

| Aqueous Base | 0.1 M NaOH | High | > 100 mM | Forms the carboxylate salt.[1][2] Best for aqueous stock preparation.[1] |

| Aqueous Acid | 0.1 M HCl | High | > 100 mM | Forms the quinolinium salt.[1][2] Useful for extraction/purification.[1] |

| Non-Polar | Hexane/DCM | Insoluble | Negligible | Ineffective due to the polar carboxylic acid moiety.[1][2] |

Solubility Decision Logic & Mechanism

To select the correct solvent system, one must align the chemical state of the molecule with the intended application.[1][2] The diagram below illustrates the decision logic for researchers.

Figure 1: Decision tree for selecting the optimal solvent system based on experimental intent.

Advanced Dissolution Protocols

Protocol A: Preparation of 20 mM Stock in DMSO (Bio-Assay Ready)

Objective: Create a stable stock solution for biological screening, minimizing cytotoxicity from the solvent.

-

Weighing: Accurately weigh 3.82 mg of this compound into a sterile, amber glass vial. (Target: 1 mL final volume).

-

Solvent Addition: Add 500 µL of anhydrous DMSO (dimethyl sulfoxide).

-

Mechanical Stress: Sonicate in a water bath at 35–40°C for 10 minutes.

-

Dilution: Add the remaining 500 µL of DMSO. Vortex for 30 seconds.[1]

-

Validation: Centrifuge at 10,000 x g for 5 minutes. Inspect the pellet. If a pellet exists, the compound is not dissolved; repeat step 3 or lower the concentration target.[1][2]

Protocol B: "pH-Switch" Dissolution for Aqueous Applications

Objective: Dissolve the compound in water for applications where organic solvents (DMSO) are prohibited.[1]

-

Suspension: Suspend 10 mg of the compound in 5 mL of milli-Q water. It will remain cloudy (insoluble).[1]

-

Titration: Dropwise add 1.0 M NaOH while stirring.

-

Clarification: Continue addition until the solution clears (typically pH 8–9).

-

Back-Titration (Optional): If a neutral pH is strictly required, carefully add dilute HCl to reach pH 7.4.

Analytical Verification & Troubleshooting

Do not assume solubility based on visual inspection alone. Micro-precipitates can generate false negatives in bio-assays.[1]

UV-Vis Spectroscopic Verification

-

Method: Dilute the stock 1:100 in the solvent and measure Absorbance at

(typically 250–300 nm for quinolines). -

Criteria: A stable absorbance reading over 1 hour indicates a stable solution. A decreasing signal suggests precipitation (settling).[1]

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Cloudiness after freeze-thaw | Crystal nucleation induced by temperature drop.[1][2] | Re-sonicate at 40°C for 15 mins. Store aliquots to avoid repeated cycles. |

| Yellow precipitate in water | pH drifted back to neutral/acidic.[1][2] | Add buffer (PBS pH 8.[1][2]0) or trace NaOH to maintain ionization.[1] |

| Insoluble residue in MeOH | Lattice energy too high for weak polar solvent.[1][2] | Add 1–5% DMSO or 0.1% Acetic Acid to facilitate solvation.[1][2] |

References

Sources

- 1. 6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 8-Quinolinecarboxylic acid | C10H7NO2 | CID 66582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Safe Handling of 6-Fluoroquinoline-8-carboxylic acid

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 6-Fluoroquinoline-8-carboxylic acid. As a key intermediate in the synthesis of various fluoroquinolone antibiotics, understanding its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.

Section 1: Compound Identification and Properties

1.1 Chemical Identity

This compound is a heterocyclic aromatic compound. While specific data for the 8-carboxylic acid isomer is limited in the provided search results, we can infer properties from related fluoroquinoline carboxylic acids.

1.2 Physical and Chemical Properties

| Property | Data | Source |

| Molecular Formula | C₁₀H₆FNO₂ | [1] |

| Molecular Weight | 191.16 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Storage Temperature | Room temperature, dark, dry, sealed | [3] |

Note: Data is based on closely related isomers and may vary for this compound.

Section 2: Hazard Identification and GHS Classification

Based on data for analogous compounds like 6-Fluoroquinoline-3-carboxylic acid, this compound should be handled as a hazardous substance.

Globally Harmonized System (GHS) Classification:

-

Hazard Statements:

-

Precautionary Statements: [8]

-

P264: Wash hands and any exposed skin thoroughly after handling.[7][8][9]

-

P270: Do not eat, drink or smoke when using this product.[8][9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]

-

P301+P317: IF SWALLOWED: Get medical help.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5][7][8]

-

P501: Dispose of contents/container in accordance with local regulations.[8][9]

-

Section 3: Exposure Controls and Personal Protection

A multi-layered approach to personal protective equipment (PPE) is mandatory to mitigate the risks of exposure.[10]

3.1 Engineering Controls

-

Chemical Fume Hood: All work involving the solid form or solutions of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

-

Ventilation: Ensure the laboratory is well-ventilated.[8][9][11]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible.[9][12]

3.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure.[11]

| PPE | Specification | Purpose & Rationale |

| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact.[11] It is recommended to use two layers of gloves for enhanced protection.[13] Gloves must be inspected for any signs of damage before use and disposed of as hazardous waste after handling the compound.[8][11] |

| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[11][14] Must conform to EN 166 (EU) or NIOSH (US) standards.[8] |

| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashing, such as when handling larger quantities or during vigorous mixing.[11][14] |

| Body Protection | Laboratory Coat & Chemical-Resistant Apron | Protects skin and personal clothing from contamination.[11][14] A long-sleeved, fluid-repellent gown is recommended for extensive handling.[14] |